![molecular formula C₂₁H₄₂N₆O₅ B612620 LSKL, Inhibitor of Thrombospondin (TSP-1) CAS No. 283609-79-0](/img/structure/B612620.png)
LSKL, Inhibitor of Thrombospondin (TSP-1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LSKL, Inhibitor of Thrombospondin (TSP-1), is a peptide derived from the latency-associated peptide . It inhibits thrombospondin (TSP-1) activation of TGF-ß, thus preventing the progression of hepatic damage and fibrosis . It is also a competitive TGF-β1 antagonist .
Molecular Structure Analysis
The molecular formula of LSKL is C21H42N6O5 . The sequence of the peptide is Leu-Ser-Lys-Leu . The molecular weight is 458.6 .Physical And Chemical Properties Analysis
LSKL is soluble in water . It is stored in a lyophilized form at -20°C .Applications De Recherche Scientifique
Preventing Renal Ischemia-Reperfusion Injury : LSKL nanoparticles effectively adsorbed TSP-1 proteins, neutralizing TSP-1 in mice undergoing renal ischemia-reperfusion injury (IRI). This application shows potential as a therapy for renal IRI by inhibiting TSP-1-induced apoptosis in renal tubular epithelial cells and protecting against renal IRI (Hou et al., 2020).
Attenuating Renal Interstitial Fibrosis : LSKL was found to attenuate renal interstitial fibrosis in rats with unilateral ureteral obstruction. The peptide reduced collagen deposition and inhibited TSP-1-mediated TGF-β1 activation, suggesting its potential in treating fibrosis (Xie et al., 2010).
Promoting Liver Regeneration After Hepatectomy : LSKL peptide, by inhibiting TSP-1-mediated TGF-β activation, was shown to promote liver regeneration post-hepatectomy in mice. This indicates its potential in improving surgical outcomes and preventing postoperative liver failure (Kuroki et al., 2015).
Influencing Abdominal Aortic Aneurysm Progression : LSKL peptide was found to promote abdominal aortic aneurysm progression in a mouse model. This study highlights the complex role of TSP-1 in cardiovascular diseases (Krishna et al., 2015).
Inhibiting Angiogenesis and Inducing Apoptosis in Tumors : TSP-1, and by extension its inhibitor LSKL, are known to inhibit angiogenesis and induce apoptosis in tumor cells. This makes LSKL a potential therapeutic agent in cancer treatment (Jiménez et al., 2000).
Increasing Outflow Facility in Glaucoma : LSKL was shown to increase outflow facility in the eyes, suggesting its potential use in the treatment of glaucoma (Shan et al., 2021).
Antiangiogenic Therapy : LSKL and other thrombospondin-based therapies have shown promise in inhibiting tumor growth and angiogenesis, presenting a potential strategy for antiangiogenic therapy in cancer (Zhang & Lawler, 2007).
Preventing Hepatic Fibrosis : In a study on dimethylnitrosamine-induced rat liver fibrosis, LSKL was effective in preventing the progression of hepatic damage and fibrosis, demonstrating its therapeutic potential in liver diseases (Kondou et al., 2003).
Safety And Hazards
LSKL is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers Several papers have been published on LSKL, Inhibitor of Thrombospondin (TSP-1). These include studies on its effects on renal interstitial fibrosis , its role in preventing the development of chronic hydrocephalus , and its potential use in treating hepatic damage and fibrosis . These papers provide valuable insights into the properties and potential applications of LSKL.
Propriétés
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30)/t14-,15-,16-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKXDNNIFSAXBY-QAETUUGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
LSKL, Inhibitor of Thrombospondin (TSP-1) | |
CAS RN |
283609-79-0 |
Source
|
Record name | Leu-Ser-Lys-Leu peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283609790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.